Unii-Z41H3C5BT9

Overview

Description

J147 is a synthetic compound derived from curcumin, the active ingredient in turmeric. It was designed to overcome the limitations of curcumin, such as poor bioavailability and inability to effectively penetrate the blood-brain barrier. J147 has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its neuroprotective and neurotrophic properties .

Scientific Research Applications

J147 has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: J147 serves as a model compound for studying the synthesis and reactivity of acylhydrazones.

Biology: J147 has been shown to enhance neurogenesis and protect neuronal cells from oxidative stress and inflammation.

Medicine: J147 is being investigated as a potential treatment for Alzheimer’s disease, diabetic neuropathy, ischemic stroke, depression, anxiety, and fatty liver disease

Mechanism of Action

J147 exerts its effects through multiple mechanisms:

Molecular Targets: J147 targets a mitochondrial protein called ATP synthase, which helps generate ATP, the cell’s energy currency. .

Pathways Involved: J147 increases levels of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors, enhancing synaptic plasticity and cognitive function. .

Future Directions

Biochemical Analysis

Biochemical Properties

Unii-Z41H3C5BT9 plays a significant role in biochemical reactions, particularly in the context of neuroprotection and neurogenesis. It interacts with several enzymes, proteins, and other biomolecules. One of the primary targets of this compound is ATP synthase, a crucial enzyme in cellular energy production . By modulating ATP synthase activity, this compound helps in maintaining mitochondrial function and reducing oxidative stress. Additionally, this compound has been shown to interact with proteins involved in the regulation of amyloid-beta levels, thereby potentially reducing the formation of amyloid plaques associated with Alzheimer’s disease .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it promotes cell survival and reduces oxidative stress, which is crucial for preventing neurodegeneration . This compound also influences cell signaling pathways, including the activation of the Nrf2 pathway, which is known for its role in cellular defense mechanisms . Furthermore, this compound has been observed to modulate gene expression related to neuroprotection and synaptic plasticity, enhancing cognitive functions and memory .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to ATP synthase, leading to the stabilization of mitochondrial function and reduction of reactive oxygen species production . This compound also inhibits the activity of enzymes involved in the production of amyloid-beta, thereby reducing its accumulation in the brain . Additionally, this compound activates the Nrf2 pathway, which enhances the expression of antioxidant genes and provides protection against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation observed . Long-term studies have demonstrated that this compound maintains its neuroprotective effects over extended periods, reducing neuronal loss and improving cognitive functions in animal models . These findings suggest that this compound has the potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive functions and reduce oxidative stress without significant adverse effects . At higher doses, some studies have reported potential toxicity, including hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its neuroprotective effects. It interacts with enzymes such as ATP synthase and those involved in amyloid-beta production . By modulating these pathways, this compound helps in maintaining mitochondrial function and reducing oxidative stress. Additionally, this compound has been shown to influence metabolic flux, enhancing the production of energy and reducing the accumulation of toxic metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound has been observed to accumulate in the brain, particularly in regions affected by neurodegenerative conditions . This targeted distribution enhances its therapeutic potential by ensuring that the compound reaches the sites where it is most needed.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the mitochondria, where it exerts its neuroprotective effects by stabilizing mitochondrial function and reducing oxidative stress . Additionally, this compound has been observed to localize in the cytoplasm and nucleus, where it influences gene expression and cell signaling pathways . The compound’s ability to target specific subcellular compartments enhances its efficacy in treating neurodegenerative conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

J147 is synthesized through a multi-step process starting from commercially available starting materials. The key steps involve the formation of an acylhydrazone by reacting a hydrazide with an aldehyde. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for J147 are not widely documented, the synthesis would likely involve scaling up the laboratory procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

J147 undergoes various chemical reactions, including:

Oxidation: J147 can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in J147, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving J147 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of J147 depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield different hydrazine derivatives .

Comparison with Similar Compounds

properties

IUPAC Name |

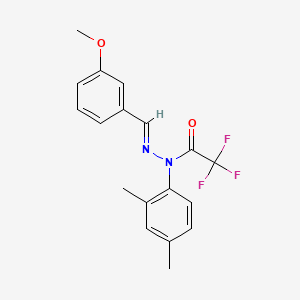

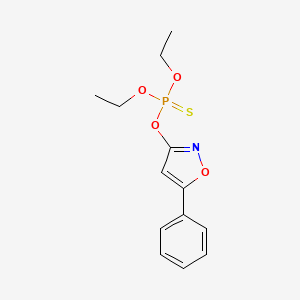

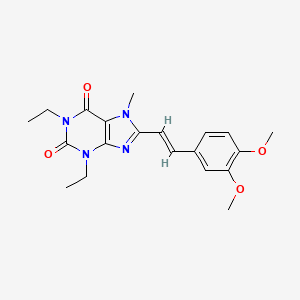

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMZAYGFKNNHDN-SSDVNMTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045787 | |

| Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1807913-16-1, 1146963-51-0 | |

| Record name | J-147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807913161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J147 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | J-147 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41H3C5BT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of J147?

A1: Research has identified the mitochondrial α-F1-ATP synthase (ATP5A) as the primary target of J147. [] This enzyme plays a crucial role in cellular energy production within mitochondria.

Q2: How does J147 interact with ATP5A and what are the downstream consequences?

A2: While the precise binding site and mechanism are still under investigation, J147's interaction with ATP5A is believed to be allosteric. [] This interaction leads to increased intracellular calcium levels, activating the CAMKK2-dependent AMPK/mTOR pathway. [] This pathway is recognized for its role in longevity and has been shown to improve mitochondrial function and energy metabolism. [, ]

Q3: Does J147 exhibit any neurotrophic properties?

A3: Yes, in addition to modulating ATP5A, J147 has demonstrated neurotrophic activity, particularly by increasing brain-derived neurotrophic factor (BDNF) levels in the hippocampus. [, ] BDNF is essential for neuronal survival, growth, and plasticity.

Q4: How does J147's impact on the 5-HT1A receptor contribute to its antidepressant-like effects?

A4: J147 displays high affinity for the 5-HT1A receptor. [] This interaction triggers downstream signaling through the cAMP/PKA/pCREB/BDNF pathway in the hippocampus, contributing to its antidepressant-like effects. []

Q5: What is the molecular formula and weight of J147?

A6: J147 (N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide) has the molecular formula C18H17F3N2O2 and a molecular weight of 366.34 g/mol. []

Q6: What spectroscopic data is available for characterizing J147?

A7: NMR spectroscopic data, including 1H, 13C, and 19F NMR, have been used to characterize J147. [] Additionally, X-ray crystallography has been employed to determine its solid-state structure. []

Q7: What is known about the stability of J147 under various conditions?

A8: While specific stability data is limited in the provided abstracts, J147 is recognized for its superior bioavailability and stability compared to its parent compound, curcumin. [] Further research on its stability in various solvents, temperatures, and formulations is necessary.

Q8: Are there any formulation strategies to improve the delivery of J147?

A8: While specific formulation strategies are not discussed in the provided abstracts, various approaches could be explored to enhance J147's solubility, bioavailability, and delivery. These could include nanoparticle encapsulation, liposomal formulations, or the use of suitable excipients.

Q9: How do structural modifications of J147 affect its biological activity?

A10: Studies exploring J147 analogues with a dicyanovinyl substituent showed enhanced inhibitory activity against β-amyloid (Aβ) aggregation, a hallmark of Alzheimer's disease. [] This highlights the potential for structural modifications to optimize J147's therapeutic profile.

Q10: What is the therapeutic window of J147?

A12: Based on in vitro neuroprotection data and CeeTox assay results, the estimated therapeutic index of J147 is substantial, ranging from 782.6 to 3600-fold. [] This suggests a favorable safety profile for further development.

Q11: Has J147 been tested in animal models of Alzheimer's disease?

A13: Yes, J147 has demonstrated therapeutic efficacy in several mouse models of Alzheimer's disease, improving cognitive function and reducing AD-associated pathology. [, , , , ]

Q12: Has J147 shown efficacy in addressing other conditions related to aging?

A14: Research indicates that J147 may have broader geroprotective effects. For instance, it improved physiological markers of brain and kidney function in rapidly aging SAMP8 mice. [] It also reduced stroke-induced behavioral deficits and infarct volume in a rodent model of acute ischemic stroke. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

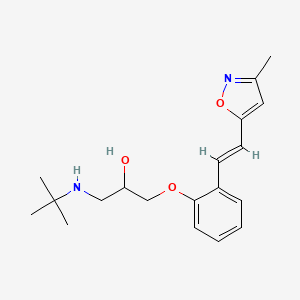

![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)